![molecular formula C16H15Cl2NO2 B5721891 2-(4-chlorophenoxy)-N-(2-chlorophenyl)-2-methylpropanamide](/img/structure/B5721891.png)
2-(4-chlorophenoxy)-N-(2-chlorophenyl)-2-methylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis process involves multiple steps, including the preparation of key intermediates and final compound formation. Techniques like crystal structure analysis, spectral IR, NMR, UV-Vis investigations, and computational methods such as DFT calculations are employed to characterize the synthesized compounds and validate their structures (Demir et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound is analyzed using X-ray diffraction, demonstrating how intramolecular hydrogen bonds and geometric configurations contribute to its stability. This analysis helps in understanding the compound's stereochemistry and electronic structure (Siddiqui et al., 2008).
Chemical Reactions and Properties
The compound's reactivity and chemical behavior are studied through its interactions with different chemical agents. This includes examining its chemoselective reactions and how different functional groups affect its chemical stability and reactivity (Hajji et al., 2002).
Physical Properties Analysis
Physical properties like melting point, solubility, and crystalline structure are crucial for understanding the compound's behavior under different conditions. These properties are determined through experimental procedures and contribute to the compound's applicability in various fields (Guo et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemicals, and stability under different environmental conditions, are evaluated. This analysis provides insights into the compound's potential applications and safety measures required during handling (Temeriusz et al., 2001).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-chlorophenyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-16(2,21-12-9-7-11(17)8-10-12)15(20)19-14-6-4-3-5-13(14)18/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWYEWMNJKJRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1Cl)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-chlorophenyl)-2-methylpropanamide |
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